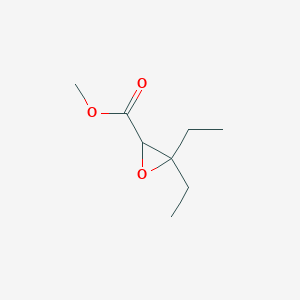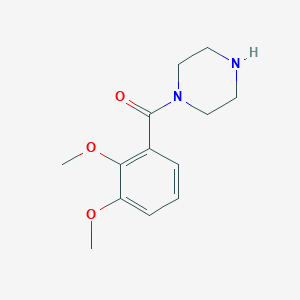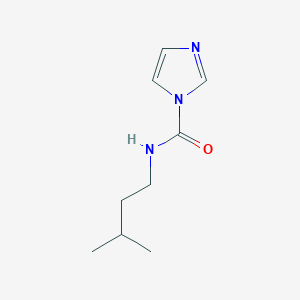![molecular formula C8H8BrN5 B13183253 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a bromopyridine moiety linked to a triazole ring
準備方法
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 1H-1,2,4-triazole.
Reaction Conditions: The bromopyridine is first functionalized to introduce a methyl group at the 2-position. This is achieved through a series of reactions involving reagents such as methyl iodide and a base like potassium carbonate.
Coupling Reaction: The functionalized bromopyridine is then coupled with 1H-1,2,4-triazole under conditions that promote nucleophilic substitution, often using a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
化学反応の分析
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
科学的研究の応用
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
作用機序
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with similar compounds, such as:
1-[(5-Chloropyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-[(5-Fluoropyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: The presence of a fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
1-[(5-Methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: The methyl group can influence the compound’s electronic properties and its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H8BrN5 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC名 |
1-[(5-bromopyridin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChIキー |
CNGMQKQBPPYHSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
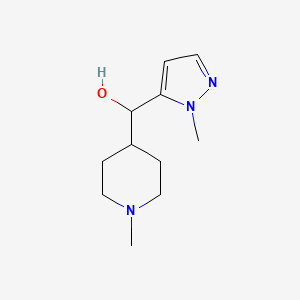
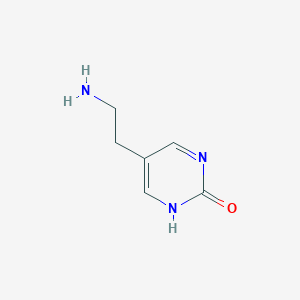

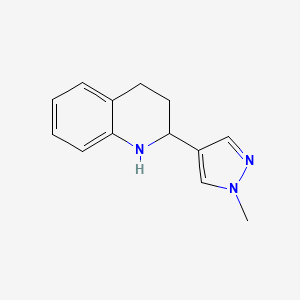
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
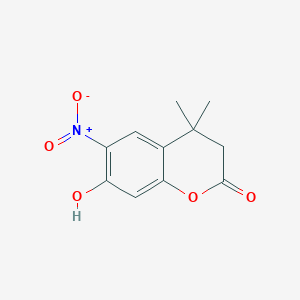
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)
